Ethyl 2,4-diethoxy-5-iodobenzoate
Description
Ethyl 2,4-diethoxy-5-iodobenzoate (CAS 1131587-50-2) is a substituted benzoate ester characterized by its unique structural features: two ethoxy groups at positions 2 and 4, an iodine atom at position 5, and an ethyl ester moiety. Its molecular formula is C₁₃H₁₇IO₄, with a molar mass of 364.18 g/mol . Predicted physical properties include a density of 1.474±0.06 g/cm³ and a boiling point of 414.2±45.0 °C, reflecting the influence of its heavy iodine atom and bulky substituents . The compound’s synthesis and applications are of interest in pharmaceutical and agrochemical research, particularly in halogenated aromatic systems where iodine’s polarizability and steric bulk may enhance reactivity in cross-coupling or nucleophilic substitution reactions.
Properties
CAS No. |
1131587-50-2 |
|---|---|
Molecular Formula |
C13H17IO4 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
ethyl 2,4-diethoxy-5-iodobenzoate |
InChI |
InChI=1S/C13H17IO4/c1-4-16-11-8-12(17-5-2)10(14)7-9(11)13(15)18-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
ORVZIWNFABRABC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)OCC)I)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OCC)I)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2,4-difluorobenzoate (CAS 108928-00-3)
- Substituents : Fluorine atoms at positions 2 and 4.
- Comparison : Fluorine’s electronegativity and smaller atomic radius reduce steric hindrance compared to iodine. This likely lowers boiling point and density relative to this compound. Fluorinated analogs are often more lipophilic but less reactive in halogen-bonding interactions .
Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate (CAS 70254-52-3)
- Substituents : Hydroxyl groups, a methyl group, and a pyridine ring.
- Comparison : The pyridine ring introduces aromatic nitrogen, enhancing hydrogen-bonding capacity. Hydroxyl groups increase polarity and solubility in polar solvents, contrasting with the ethoxy and iodine substituents in the target compound, which favor organic-phase reactivity .
Heterocyclic Analogs (Oxazole/Thiazole Derivatives)
- Ethyl 2,4-dimethyloxazole-5-carboxylate (CAS 23012-30-8) and Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS 7210-77-7) feature nitrogen- or sulfur-containing heterocycles.
- Comparison : These compounds exhibit distinct electronic profiles due to heteroatoms. Thiazole’s sulfur atom may enhance π-stacking interactions, while oxazole’s oxygen could increase polarity. Both lack the iodine atom’s heavy-atom effect, reducing their utility in radiolabeling or catalysis compared to this compound .
Research Implications
- Iodine vs. Halogen Substituents : The iodine atom in this compound offers advantages in catalytic and medicinal chemistry due to its polarizability and role in Suzuki-Miyaura couplings, unlike fluorine or methyl groups .
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